2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-7-8-15(11-16(13)21(23)24)17(22)20-10-9-19-18(20)25-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCKJVBSZGLWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the reaction of 4-methyl-3-nitrobenzoyl chloride with a suitable imidazole derivative in the presence of a base. The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzylthiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol-containing enzymes, while the nitrobenzoyl group could participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
Comparison with Analogous Syntheses
- Efficiency: Yields for similar compounds range from 56% (for N-alkylation with ClCF₂H in ) to 92% (domino reactions in ). The target compound’s synthesis may require optimization for steric hindrance from the nitro group.
- Catalysts : Palladium catalysts enable regioselective couplings , while phase-transfer catalysts (e.g., PEG-1000) improve reaction rates in polar solvents .
Bioactivity Trends
- Antimicrobial Activity : Imidazoline derivatives with sulfanyl groups (e.g., ) show enhanced activity due to improved membrane interaction.
- Receptor Binding: Compounds like 2-(2-(naphthalen-1-yl)ethyl)-4,5-dihydro-1H-imidazole () exhibit sub-nanomolar affinity for I2 receptors, suggesting the target compound’s nitro group could modulate similar interactions.
- Cytotoxicity: Pyridazinone-imidazoline hybrids () demonstrate structure-dependent cytotoxicity, highlighting the need for substituent optimization.
Pharmacokinetic Considerations
- Lipophilicity : The benzylsulfanyl group (logP ~3.5 estimated) may improve bioavailability compared to polar analogs (e.g., triazolones in ).
- Metabolic Stability : Nitro groups are prone to reduction in vivo, which could limit half-life compared to halogenated derivatives (e.g., ).
Analytical Characterization
Common techniques for imidazoline derivatives include:
Biological Activity
The compound 2-(benzylsulfanyl)-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H16N4O4S
- Molecular Weight : 370.38 g/mol
- Structure : The compound features an imidazole ring substituted with a benzylsulfanyl group and a nitrobenzoyl moiety.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Adrenergic Receptors : Research indicates that imidazole derivatives can act as agonists or antagonists at adrenergic receptors, influencing cardiovascular and central nervous system functions .
- Enzyme Inhibition : The presence of the benzylsulfanyl group suggests potential inhibition of sulfhydryl-dependent enzymes, which could impact metabolic pathways.
- Nitric Oxide Synthase Modulation : The nitro group may influence nitric oxide synthase activity, affecting vascular tone and neurotransmission.
Biological Activity Overview
Antimicrobial Activity
A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In vivo studies indicated that administration of the compound reduced paw edema in rodent models, highlighting its anti-inflammatory properties. The compound was shown to inhibit the release of pro-inflammatory cytokines.
Cytotoxicity in Cancer Research
In vitro assays revealed that this compound selectively induced apoptosis in human breast cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
